1-(1,2,3-噻二唑-5-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

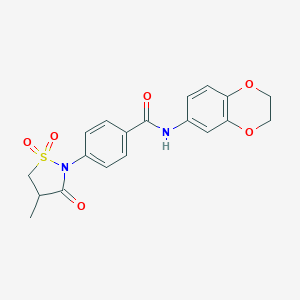

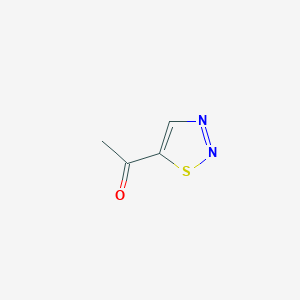

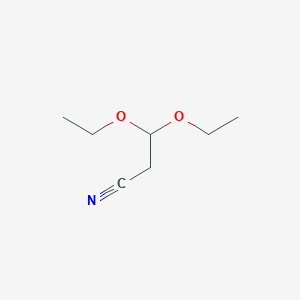

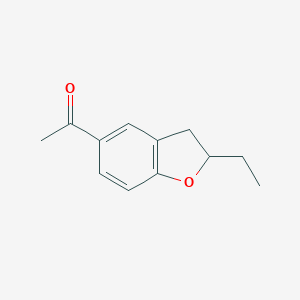

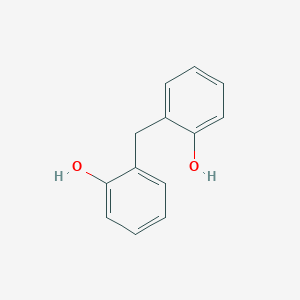

The compound 1-(1,2,3-Thiadiazol-5-yl)ethanone is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. This particular derivative is characterized by the presence of an ethanone group attached to the thiadiazole ring.

Synthesis Analysis

The synthesis of related thiadiazole derivatives has been reported in the literature. For instance, novel chiral compounds were synthesized starting from a bis(amino-thiadiazolyl)ethane-1,2-diol, which was then reacted with aldehydes and hypophosphorous acid to yield phosphinic acid derivatives . Another synthesis approach involved the reaction of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone to produce a compound with a 1,2,3-thiadiazolyl moiety . Additionally, a variety of thiadiazole derivatives were synthesized using 1,3,4-thiadiazolyl ethanone as a starting material, demonstrating the versatility of this core structure in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been studied using various techniques. X-ray diffraction was used to determine the crystal structure of a thiadiazole derivative, revealing an orthorhombic crystal system and specific intermolecular interactions . The molecular geometry of another derivative was optimized using Density Functional Theory (DFT) with various basis sets, and the results were compared with experimental data . The crystal structure of a bis(phenyl)-substituted thiadiazole derivative was also characterized, showing that the thiadiazole ring is nearly perpendicular to the phenyl rings, with weak hydrogen bonds and π-π stacking interactions contributing to the molecular conformation .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions due to their reactive sites. The literature describes the use of thiadiazole derivatives as starting materials for the synthesis of a wide range of compounds, including imidazopyridines, pyranones, pyrazolopyrimidines, and polysubstituted benzenes . These reactions demonstrate the reactivity of the thiadiazole moiety and its utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the density and molecular interactions within the crystal lattice . The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be calculated from the optimized molecular geometry, which is important for understanding the compound's reactivity and potential applications in materials science . The biological activity of these compounds has also been explored, with some derivatives showing fungicidal activity, indicating potential applications in agriculture or medicine .

科学研究应用

合成方法

合成各种噻二唑衍生物,包括类似于1-(1,2,3-噻二唑-5-基)乙酮的化合物,涉及创新方法。例如,通过内部亲核取代后接着进行SN2型反应的有机1,3,4-噻二唑-2(3H)-酮衍生物类别是通过一个有趣的机制合成的。这种方法产生了具有潜在化学和生物学相关性的化合物 (Tahtaci & Aydin, 2019)。

分子相互作用

研究了温度和溶剂对苯并三唑取代的1,3,4-噻二唑衍生物的分子相互作用的影响,为了解这类化合物的物理化学性质提供了见解。这项研究有助于理解噻二唑衍生物的溶剂化和相互作用行为,这对它们在各个领域的应用至关重要 (Godhani, Mulani, & Mehta, 2019)。

生物活性

抗菌和抗氧化性能

合成并评估了新型噻二唑衍生物,包括结构类似于1-(1,2,3-噻二唑-5-基)乙酮的化合物,用于其抗菌和抗氧化活性。例如,1-(7-甲基-2,5-二苯基-5H[1,3,4]噻二唑并[3,2-α]嘧啶-6-基)乙酮衍生物等化合物对各种微生物表现出显著的功效,并显示出强大的抗氧化性能 (Bhadraiah等,2021)。

抗肿瘤活性

探索了噻二唑及其融合和二元衍生物的合成,以期用于潜在的抗肿瘤应用。从氨基-1,3,4-噻二唑合成的化合物在初步抗肿瘤评估中表现出有希望的结果,突显了噻二唑衍生物在癌症研究中的潜力 (Hamama等,2013)。

化学表征和配位化学

配合物形成

研究了含有1,3,4-噻二唑基团的配体与金属配合物的制备和表征,揭示了这类配合物的配位化学和在催化、材料科学和生物系统中的潜在应用 (Öztürk,Cansiz和Koparır,2007)。

手性化合物合成

成功合成了包含1,3,4-噻二唑单元的新手性化合物,有助于开发具有潜在应用于不对称合成和手性技术的对映纯物质 (Koparir et al., 2012)。

安全和危害

The safety information available indicates that 1-(1,2,3-Thiadiazol-5-yl)ethanone has hazard statements H302, H315, and H319 . The precautionary statements are P261, P302+P352, and P305+P351+P338 . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

属性

IUPAC Name |

1-(thiadiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c1-3(7)4-2-5-6-8-4/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFDTGKNKIPJCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=NS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567017 |

Source

|

| Record name | 1-(1,2,3-Thiadiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2,3-Thiadiazol-5-yl)ethanone | |

CAS RN |

136918-88-2 |

Source

|

| Record name | 1-(1,2,3-Thiadiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)

![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)